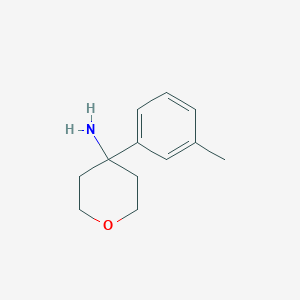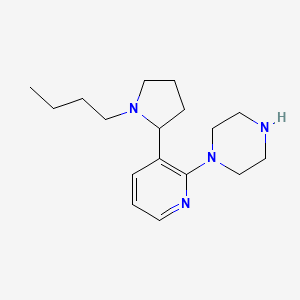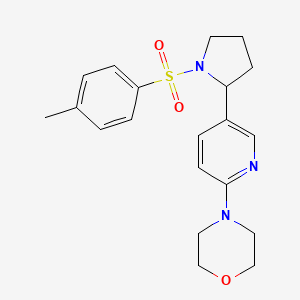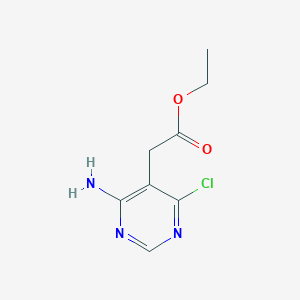
tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate; oxalic acid: is a compound with a complex structure that combines a carbamate group with an oxalic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The process may also involve protection and deprotection steps to ensure the stability of intermediate compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the molecule, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenating agents, amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
科学研究应用
Chemistry: In chemistry, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein binding. It can act as a substrate or inhibitor in various biochemical assays .
Medicine: It may be used to design new therapeutic agents targeting specific pathways or receptors .
Industry: In the industrial sector, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers .
作用机制
The mechanism of action of tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
相似化合物的比较
- tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate
- tert-butyl (2R)-2-benzylpiperazine-1-carboxylate
- tert-butyl (2S)-2-benzylpiperazine-1-carboxylate
- tert-butyl 2-benzylpiperazine-1-carboxylate
- tert-butyl (3S)-3-benzylpiperazine-1-carboxylate
Uniqueness: What sets tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in applications requiring precise molecular interactions.
属性
分子式 |
C32H50N4O8 |
|---|---|
分子量 |
618.8 g/mol |
IUPAC 名称 |
tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate;oxalic acid |
InChI |
InChI=1S/2C15H24N2O2.C2H2O4/c2*1-15(2,3)19-14(18)17(4)13(11-16)10-12-8-6-5-7-9-12;3-1(4)2(5)6/h2*5-9,13H,10-11,16H2,1-4H3;(H,3,4)(H,5,6) |
InChI 键 |
HIHFDQGROUCFBN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)CN.CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)CN.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B11818862.png)
![2,5-Pyrrolidinedione, 1-[(2-methylbenzoyl)oxy]-](/img/structure/B11818867.png)









